molecular formula C19H20ClN2O2S+ B11213442 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11213442
M. Wt: 375.9 g/mol
InChI Key: WEDIZHLJZFDESA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound featuring a unique imidazo[2,1-b][1,3]thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a thioamide and an α-halo ketone can lead to the formation of the thiazine ring.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. This often involves the use of chlorinated aromatic compounds and methoxy-substituted aromatic compounds as reactants.

    Hydroxylation: The hydroxyl group is typically introduced via oxidation reactions, using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the aromatic substituents.

    Substitution: The chlorophenyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Conditions may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, altering the compound’s properties.

Scientific Research Applications

1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it could inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chlorophenyl and methoxyphenyl groups in 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium contributes to its distinct chemical properties and potential applications. The presence of these groups can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20ClN2O2S+

Molecular Weight

375.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C19H20ClN2O2S/c1-24-17-9-3-14(4-10-17)19(23)13-21(16-7-5-15(20)6-8-16)18-22(19)11-2-12-25-18/h3-10,23H,2,11-13H2,1H3/q+1

InChI Key

WEDIZHLJZFDESA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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